molecular formula C8H13NO4 B14303473 3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester CAS No. 113525-77-2

3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14303473
CAS No.: 113525-77-2
M. Wt: 187.19 g/mol
InChI Key: CRAUFNQQYBRZGV-UHFFFAOYSA-N
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Description

3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester is a chemical compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester typically involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidine derivatives. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug intermediate and in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit sphingosine kinase 1, which plays a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxazolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

113525-77-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl 2-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-5-12-6(9)10/h4-5H2,1-3H3

InChI Key

CRAUFNQQYBRZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC1=O

Origin of Product

United States

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